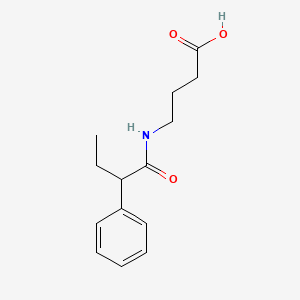
1,3,4,6-Pentalenetetracarboxylic acid, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- is a chemical compound with the molecular formula C12H14O8. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- involves several steps. One common method includes the hydrogenation of pentalene tetracarboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Applications De Recherche Scientifique
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are still under investigation, but they are believed to play a crucial role in the compound’s effects .
Comparaison Avec Des Composés Similaires
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetracarboxylic acid: This compound has a similar structure but lacks the octahydro- modification, leading to different chemical properties and reactivity.
Hexahydro-1,3,4,6-pentalenetetracarboxylic acid: This compound has a similar backbone but differs in the degree of hydrogenation, affecting its stability and reactivity.
The uniqueness of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- lies in its specific structure and the resulting chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91498-16-7 |
|---|---|
Formule moléculaire |
C12H14O8 |
Poids moléculaire |
286.23 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C12H14O8/c13-9(14)3-1-4(10(15)16)8-6(12(19)20)2-5(7(3)8)11(17)18/h3-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
JDGFELYPUWNNGR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C(CC(C2C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
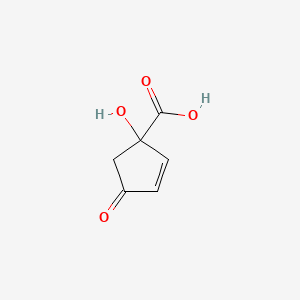
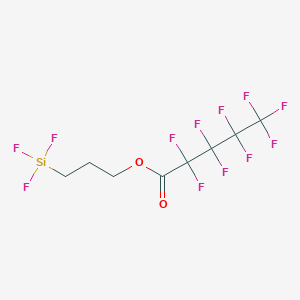
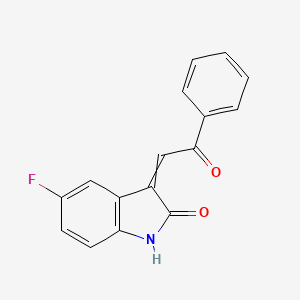
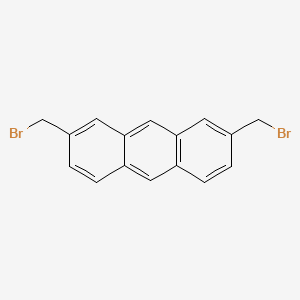
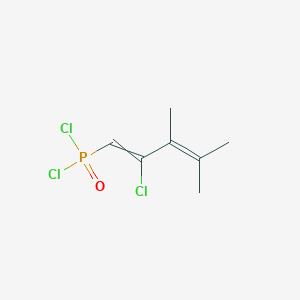
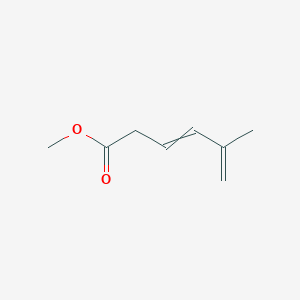
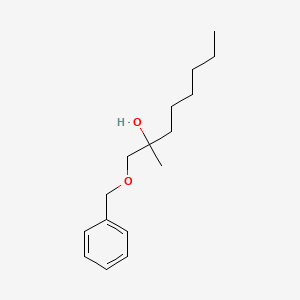
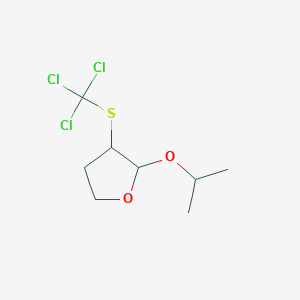
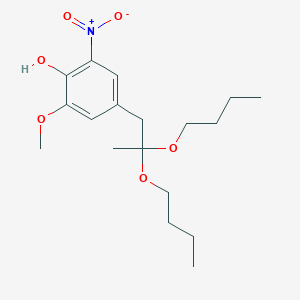
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
